molecular formula C11H16N4O2 B12895960 Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis- CAS No. 61691-97-2

Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-

Cat. No.: B12895960
CAS No.: 61691-97-2
M. Wt: 236.27 g/mol
InChI Key: WKZLYSXRFUGBPI-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- is a chemical compound with the molecular formula C12H18N4O2. It is known for its unique structure, which includes a benzotriazole moiety linked to an ethanol backbone. This compound is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- typically involves the reaction of benzotriazole with an appropriate ethanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow chemistry to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The benzotriazole moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of benzotriazole derivatives.

Scientific Research Applications

Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stabilizing properties.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. This interaction can lead to the stabilization of reactive intermediates and the modulation of enzymatic activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’-[(4-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-
  • 2,2’-[(1H-Benzotriazol-1-ylmethyl)imino]bisethanol

Uniqueness

Ethanol, 2,2’-[(1H-benzotriazol-1-ylmethyl)imino]bis- stands out due to its specific structure, which imparts unique chemical properties. Its ability to stabilize reactive intermediates and interact with metal ions makes it particularly valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

61691-97-2

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

2-[benzotriazol-1-ylmethyl(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C11H16N4O2/c16-7-5-14(6-8-17)9-15-11-4-2-1-3-10(11)12-13-15/h1-4,16-17H,5-9H2

InChI Key

WKZLYSXRFUGBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CN(CCO)CCO

Origin of Product

United States

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